molecular formula C16H24O8 B1209744 8-Epiiridotrial glucoside CAS No. 72963-55-4

8-Epiiridotrial glucoside

Cat. No. B1209744
CAS RN: 72963-55-4
M. Wt: 344.36 g/mol
InChI Key: MRIFZKMKTDPBHR-XLOWEYQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epiiridotrial glucoside is a terpene glycoside.

Scientific Research Applications

Biosynthetic Pathways

  • Biosynthesis in Gardenia Jasminoides : 8-Epiiridotrial glucoside plays a role in the biosynthesis of iridoid glucosides in Gardenia jasminoides. The process involves a sequence starting from 10-hydroxygeraniol, progressing through various intermediates including 8-epiiridodial, 8-epiiridotrial, and eventually leading to the formation of 8-epiiridotrial glucoside and other related compounds (Uesato et al., 1986).

  • Iridoid Glucoside Biosynthesis in Hebenstretia Dentata : In Hebenstretia dentata, 8-epi-iridodial and 8-epi-iridotrial, along with their glucosides, contribute to the biosynthesis of ipolamiide and lamiide. This process highlights the transformation of 8-epi-iridotrial glucoside during the synthesis of these specific iridoid glucosides (Damtoft et al., 1992).

Role in Plant Biochemistry

  • Incorporation into Antirrhinoside : Feeding experiments with compounds like 8-epi-iridodial glucoside in Antirrhinum majus have shown incorporation into antirrhinoside. This suggests a role for 8-epi-iridotrial glucoside in the biosynthesis of certain plant metabolites (Breinholt et al., 1992).

properties

CAS RN

72963-55-4

Product Name

8-Epiiridotrial glucoside

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9-,10-,11-,12-,13+,14-,15+,16+/m1/s1

InChI Key

MRIFZKMKTDPBHR-XLOWEYQUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

SMILES

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O

synonyms

boschnaloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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